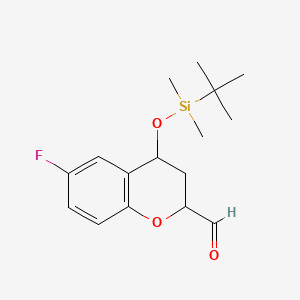

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran is a complex organic compound with a unique structure that includes a benzopyran ring, a fluorine atom, and a tert-butyldimethylsilyloxy group

Vorbereitungsmethoden

The synthesis of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran involves multiple steps, typically starting with the formation of the benzopyran ring. The introduction of the tert-butyldimethylsilyloxy group and the fluorine atom are key steps in the synthetic route. Reaction conditions often include the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .

Analyse Chemischer Reaktionen

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme interactions and cellular processes.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and other biochemical pathways. The exact mechanism depends on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran can be compared with similar compounds such as:

4-tert-Butyldimethylsilyloxy-6-fluoro-2-hydroxymethyl-3,4-dihydro-2H-1-benzopyran: This compound has a hydroxymethyl group instead of a formyl group.

4-tert-Butyldimethylsilyloxy-6-fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran: This compound has a methyl group instead of a formyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Biologische Aktivität

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran, identified by its CAS number 1286400-05-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of the compound is C16H23FO3Si with a molecular weight of approximately 310.44 g/mol. It exists as a mixture of diastereomers, which may influence its biological activity and pharmacokinetics .

Antiproliferative Activity

Research has indicated that compounds similar to 4-tert-butyldimethylsilyloxy derivatives exhibit significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) for these compounds suggests that modifications in the silyl group and the introduction of fluorine can enhance their activity against tumors.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-tert-Bu-DMSO | MCF7 (Breast) | 15 | Disruption of microtubule formation |

| PIB-SO Derivative | HT-29 (Colon) | 12 | Cell cycle arrest at G2/M phase |

| CA-4 | M21 (Melanoma) | 10 | Angiogenesis inhibition |

The above table summarizes findings from various studies where the IC50 values indicate the concentration required to inhibit cell growth by 50% .

The primary mechanism through which 4-tert-butyldimethylsilyloxy derivatives exert their antiproliferative effects involves the disruption of microtubule dynamics. This leads to cell cycle arrest and subsequent apoptosis in cancer cells. Specifically, these compounds have been shown to bind to the colchicine site on β-tubulin, inhibiting proper microtubule assembly and function .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the effects of several silyl derivatives, including this compound on human cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner, with notable efficacy against MCF7 and HT-29 cells .

- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound demonstrated effective blocking of angiogenesis comparable to known inhibitors like combretastatin A-4 (CA-4). This suggests potential therapeutic applications in tumor growth inhibition through vascular disruption .

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The introduction of fluorine into similar structures has been associated with enhanced antibacterial properties against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were notably lower when fluorine was present, indicating a trend that may extend to 4-tert-butyldimethylsilyloxy derivatives .

Table 2: Antimicrobial Activity

| Compound | Pathogen | MIC (µM) |

|---|---|---|

| Fluorinated Derivative | S. aureus | 32 |

| Non-fluorinated Parent | S. aureus | 64 |

Eigenschaften

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FO3Si/c1-16(2,3)21(4,5)20-15-9-12(10-18)19-14-7-6-11(17)8-13(14)15/h6-8,10,12,15H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHCMIFLXNNLDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.